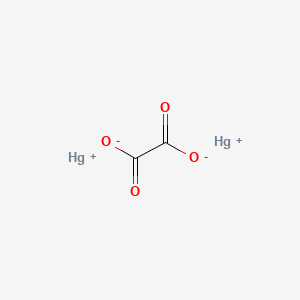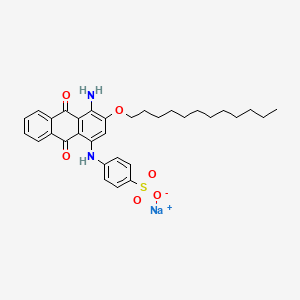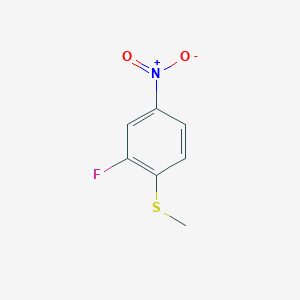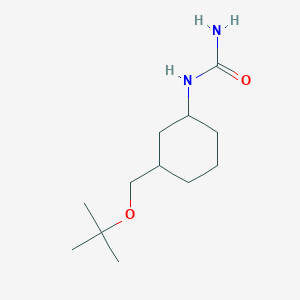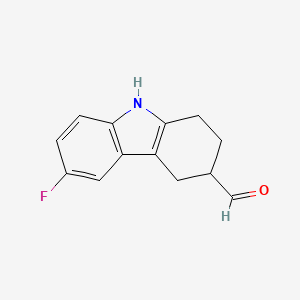
6-Fluor-2,3,4,9-tetrahydro-1H-carbazol-3-carbaldehyd
Übersicht
Beschreibung
“6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Molecular Structure Analysis
The InChI code for “6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6-Fluor-2,3,4,9-tetrahydro-1H-carbazol-3-carbaldehyd: hat in der pharmazeutischen Forschung Potenzial gezeigt, insbesondere bei der Entwicklung neuer Therapeutika. Seine einzigartige Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielen, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht. Forscher untersuchen die Verwendung zur Herstellung neuer Verbindungen, die als Inhibitoren oder Modulatoren bestimmter Enzyme oder Rezeptoren wirken könnten, die an Krankheiten wie Krebs, neurologischen Erkrankungen und Infektionskrankheiten beteiligt sind .
Fluoreszenzfarbstoffe
Diese Verbindung wird auch auf ihre Anwendungen als Fluoreszenzfarbstoff untersucht. Aufgrund seines Carbazol-Kerns weist es starke Fluoreszenzeigenschaften auf, die in der Biobildgebung und diagnostischen Anwendungen genutzt werden können. Wissenschaftler entwickeln Fluoreszenzfarbstoffe auf der Grundlage dieser Verbindung, um biologische Moleküle und Prozesse in Echtzeit zu detektieren und zu visualisieren, was die Untersuchung zellulärer Funktionen und Krankheitsmechanismen unterstützt .
Organische Elektronik
Im Bereich der organischen Elektronik wird This compound auf seine potenzielle Verwendung in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen untersucht. Seine elektronischen Eigenschaften, wie hohe Ladungsmobilität und Stabilität, machen es zu einem vielversprechenden Material zur Verbesserung der Effizienz und Leistung dieser Geräte. Forscher konzentrieren sich auf die Synthese von Derivaten dieser Verbindung, um ihre optoelektronischen Eigenschaften zu verbessern .
Katalyse
Die Verbindung wird auch auf ihre katalytischen Eigenschaften untersucht. Sie kann als Katalysator oder Ligand in verschiedenen chemischen Reaktionen fungieren, darunter asymmetrische Synthese und Kreuzkupplungsreaktionen. Ihre Fähigkeit, diese Reaktionen mit hoher Selektivität und Effizienz zu ermöglichen, macht sie wertvoll für die Synthese komplexer organischer Moleküle, die in der Pharmazie, Agrochemie und Materialwissenschaft essenziell sind .
Materialwissenschaft
In der Materialwissenschaft wird This compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt. Seine Einarbeitung in Polymere und andere Materialien kann ihre mechanischen, thermischen und optischen Eigenschaften verbessern. Forscher untersuchen die Verwendung zur Herstellung fortschrittlicher Materialien für Anwendungen wie Beschichtungen, Klebstoffe und Verbundwerkstoffe .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This means that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). To avoid these hazards, avoid breathing dust/fume/gas/mist/vapors/spray (P261).
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWVPWEZUZEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648839 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843653-04-3 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
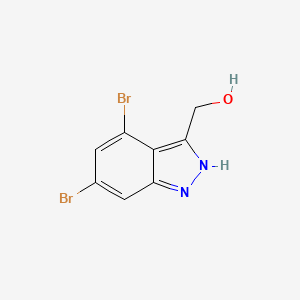
![6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1630201.png)

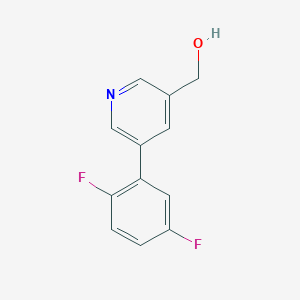
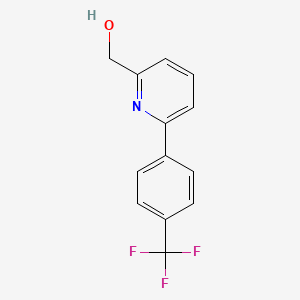
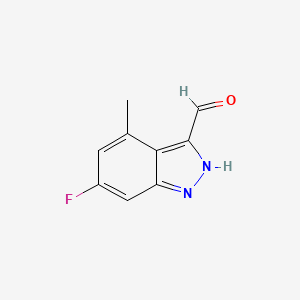
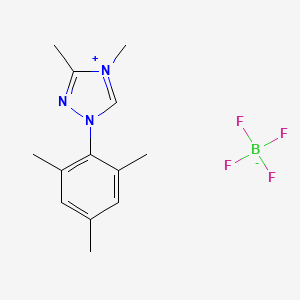
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
